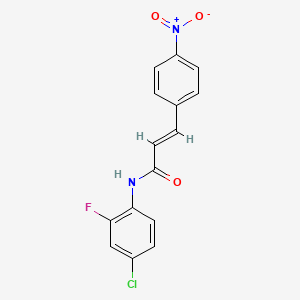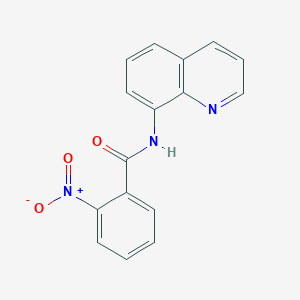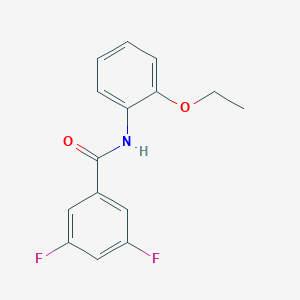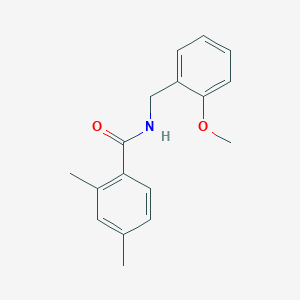
methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as 'MOC', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a heterocyclic organic molecule that has a pyrazole and coumarin moiety in its structure. MOC has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Mecanismo De Acción
The exact mechanism of action of MOC is not fully understood. However, studies have shown that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, MOC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. MOC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
MOC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MOC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-inflammatory and antifungal properties. In vivo studies have shown that MOC has a low toxicity profile and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MOC is its potent biological activity, which makes it an attractive candidate for drug development. Furthermore, MOC has a unique structural property that makes it an excellent candidate for the development of novel materials. However, the synthesis of MOC is a multistep process that requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling.
Direcciones Futuras
There are several future directions for the research on MOC. One of the potential applications of MOC is in the development of novel anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of MOC and to optimize its biological activity. Additionally, MOC has potential applications in the development of novel materials, and further research is needed to explore its structural properties and potential applications in material science.
Métodos De Síntesis
MOC can be synthesized through a multistep reaction involving the condensation of 3-acetyl-2H-chromen-2-one and phenyl hydrazine, followed by the reaction with ethyl cyanoacetate and subsequent methylation of the resulting carboxylate. The synthesis of MOC has been optimized in recent years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MOC has been investigated for its potential applications in various fields of science. In medicinal chemistry, MOC has been studied for its anticancer, anti-inflammatory, and antifungal properties. The compound has also been investigated for its potential use as an insecticide and herbicide in agrochemicals. Furthermore, MOC has been explored for its potential use in material science due to its unique structural properties.
Propiedades
IUPAC Name |
methyl 3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-25-19(23)16-12-22(14-8-3-2-4-9-14)21-18(16)15-11-13-7-5-6-10-17(13)26-20(15)24/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDSYIRGOXIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)

